Cas no 2060040-55-1 (1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine)
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-b]pyridine, 4,6-dichloro-1-(1,1-dimethylethyl)-3-methyl-
- 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine
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- MDL: MFCD30477281
- Inchi: 1S/C11H13Cl2N3/c1-6-9-7(12)5-8(13)14-10(9)16(15-6)11(2,3)4/h5H,1-4H3
- InChI Key: QVAFONZPXIIOLB-UHFFFAOYSA-N
- SMILES: C12N(C(C)(C)C)N=C(C)C1=C(Cl)C=C(Cl)N=2
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056887-1g |
1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
| Enamine | EN300-319686-0.05g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 0.05g |
$624.0 | 2023-09-05 | ||
| Enamine | EN300-319686-0.1g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 0.1g |
$653.0 | 2023-09-05 | ||
| Enamine | EN300-319686-0.25g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 0.25g |
$683.0 | 2023-09-05 | ||
| Enamine | EN300-319686-0.5g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 0.5g |
$713.0 | 2023-09-05 | ||
| Enamine | EN300-319686-1.0g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-319686-2.5g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 2.5g |
$1454.0 | 2023-09-05 | ||
| Enamine | EN300-319686-5.0g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 5.0g |
$2152.0 | 2023-02-24 | ||
| Enamine | EN300-319686-10.0g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 10.0g |
$3191.0 | 2023-02-24 | ||
| Enamine | EN300-319686-1g |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
2060040-55-1 | 1g |
$743.0 | 2023-09-05 |
1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo3,4-bpyridine
Research Brief on 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060040-55-1): Recent Advances and Applications
The compound 1-tert-butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060040-55-1) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have focused on its structural optimization and biological evaluation, revealing its potential as a versatile building block for targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this pyrazolopyridine core exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the low nanomolar range. The tert-butyl group at position 1 was found to be crucial for maintaining binding affinity, while the dichloro substitution pattern at positions 4 and 6 contributed to improved metabolic stability compared to earlier analogs.
Structural biology studies using X-ray crystallography have provided detailed insights into the binding mode of this compound class with various kinase targets. The methyl group at position 3 was shown to occupy a hydrophobic pocket in the ATP-binding site, explaining the observed selectivity profile. These findings have guided the design of second-generation inhibitors with enhanced target specificity.
In preclinical development, several analogs derived from this scaffold have shown promising antitumor activity in xenograft models, particularly against breast cancer and glioblastoma cell lines. The compound's favorable physicochemical properties, including moderate lipophilicity (clogP ~2.8) and good solubility (>50 μM in PBS), make it an attractive starting point for further optimization.
Recent patent applications (WO2023051234, US2023187652) have disclosed novel synthetic routes to this scaffold, improving yields from 32% to 68% through optimized palladium-catalyzed coupling reactions. These methodological advances are expected to facilitate larger-scale production for further biological evaluation.
Ongoing research is exploring the expansion of this chemotype beyond oncology applications, with preliminary data suggesting potential in inflammatory diseases through JAK kinase inhibition. The compound's privileged structure characteristics position it as a versatile platform for multipharmacology approaches in drug discovery.
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